Einecs 257-154-9

Epoxy Curing Pot Life Extension Tertiary Amine Salt

Einecs 257-154-9, formally 2-ethylhexanoic acid compounded with 2,4,6-tris[(dimethylamino)methyl]phenol (CAS 51365-70-9), is a tertiary amine salt classified as a catalytic curing agent for epoxy resins. Unlike its free-base analog DMP-30, this salt leverages a two-step curing mechanism where the 2-ethylhexanoic acid component first undergoes sterification with epoxy groups, liberating the active tertiary amine in a controlled manner.

Molecular Formula C23H43N3O3
Molecular Weight 409.6 g/mol
CAS No. 51365-70-9
Cat. No. B13757717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 257-154-9
CAS51365-70-9
Molecular FormulaC23H43N3O3
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)O.CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C
InChIInChI=1S/C15H27N3O.C8H16O2/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6;1-3-5-6-7(4-2)8(9)10/h7-8,19H,9-11H2,1-6H3;7H,3-6H2,1-2H3,(H,9,10)
InChIKeyKKQQXMRXGMYUPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 257-154-9 (CAS 51365-70-9): A Controlled-Reactivity Tertiary Amine Salt Epoxy Accelerator


Einecs 257-154-9, formally 2-ethylhexanoic acid compounded with 2,4,6-tris[(dimethylamino)methyl]phenol (CAS 51365-70-9), is a tertiary amine salt classified as a catalytic curing agent for epoxy resins . Unlike its free-base analog DMP-30, this salt leverages a two-step curing mechanism where the 2-ethylhexanoic acid component first undergoes sterification with epoxy groups, liberating the active tertiary amine in a controlled manner [1]. This fundamental difference in reaction kinetics directly translates to a significantly extended pot life, lower curing exotherm, and reduced shrinkage compared to conventional tertiary amine accelerators, making it the preferred choice for thick-section castings, large-volume potting, and structural adhesive applications where thermal management and processing window are critical .

Why Generic DMP-30 or BDMA Cannot Replace Einecs 257-154-9 in Demanding Epoxy Applications


Substituting Einecs 257-154-9 with the more common free-base accelerators 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30) or benzyldimethylamine (BDMA) introduces three critical risks for formulators. First, the pot life of mixed resin systems can be reduced by a factor of 2-3x with free tertiary amines due to their immediate catalytic activity, while the salt form's mechanism provides a controlled release that extends working time . Second, the peak exotherm temperature during cure can exceed the glass transition temperature (Tg) of the developing network when using free amines, leading to micro-cracking, discoloration, and residual stress in thick castings; the salt form's lower exotherm mitigates this [1]. Third, the free base is classified as corrosive (UN2735,Class 8), whereas the 2-ethylhexanoic acid salt is DOT non-corrosive, simplifying transport, storage, and workplace safety compliance . These are not merely convenience differences—they directly determine whether a large casting cures uniformly or a structural adhesive maintains bond integrity.

Head-to-Head Performance Evidence: Einecs 257-154-9 vs. Conventional Epoxy Accelerators


Extended Pot Life vs. Free-Base DMP-30 (ANCAMINE K54) for Large Volume Processing

The 2-ethylhexanoic acid salt form of DMP-30 is commercially positioned as an 'extended pot life version' explicitly designed to deliver a longer working window than the parent free-base ANCAMINE K54 . While end-user pot life depends on formulation mass and geometry, the mechanistic basis—where the fatty acid salt must first undergo sterification with epoxy groups before liberating the active tertiary amine—provides a controllable delay absent in free tertiary amines [1]. This translates to a practical pot life extension of approximately 2-3x for comparable resin masses in ambient-temperature casting operations, enabling single-batch processing of large molds without premature gelation.

Epoxy Curing Pot Life Extension Tertiary Amine Salt

Reduced Curing Exotherm vs. Free Tertiary Amine Accelerators for Thermal Damage Prevention

Dynamic DSC analysis of the salt form (Ancamine K61B) with DGEBA (DER 331) demonstrates a strong concentration-dependent exotherm. At a loading of 5 wt%, the heat of cure is reduced to 54 J/g, compared to 124 J/g at 10 wt% loading, as the concentration of 2-ethyl hexanoate (2EHA) governs the availability of reactive hydrogen sites [1]. This is in direct contrast to free tertiary amines like DMP-30 or BDMA, where the exothermic peak is immediate and intense even at low concentrations because no prior sterification step exists. The two-step mechanism inherently moderates heat evolution, preventing the internal temperature from exceeding the Tg of the curing network and thereby reducing the risk of thermal degradation, micro-cracking, and yellowing—a known weakness of free DMP-30 systems [2].

Cure Exotherm Control DSC Analysis Epoxy Casting

DOT Non-Corrosive Classification vs. Standard Tertiary Amine Corrosivity

The 2-ethylhexanoic acid salt of DMP-30 is explicitly classified as DOT non-corrosive, whereas the parent free-base DMP-30 is regulated as a corrosive material (UN2735, Class 8, PG II) with associated hazards of skin corrosion (Skin Corr. 1B) and eye damage (Eye Dam. 1) . This reclassification is a direct consequence of salt formation neutralizing the basicity of the tertiary amine groups. For procurement, this eliminates the need for special corrosive-material storage, specialized personal protective equipment, and hazardous material shipping surcharges, reducing total cost of ownership and simplifying safety data sheet (SDS) compliance .

Transport Safety Corrosivity Regulatory Compliance

Catalytic Efficiency in Epoxy-Polymercaptan Systems: DMP-30 Salt vs. BDMA and TEA

In non-isothermal DSC and real-time FTIR studies of epoxy resin/polymercaptan systems, the catalytic efficiency of tertiary amine accelerators rank ordered as DMP-30 > BDMA > TEA. At 5 wt% loading, DMP-30 achieved 85.2% epoxy group conversion within 20 minutes, whereas BDMA and TEA achieved significantly lower conversions under identical time-temperature profiles [1]. The salt form of DMP-30 (Einecs 257-154-9) inherits the intrinsic high catalytic efficiency of the DMP-30 core structure while adding the pot life and exotherm advantages of the salt, making it the superior choice when both rapid final cure and extended working time are required—a combination that neither BDMA nor TEA can deliver.

Epoxy-Mercaptan Cure Catalytic Efficiency FTIR Analysis

High-Value Application Scenarios Where Einecs 257-154-9 Outperforms Conventional Accelerators


Large-Scale Electrical Potting and Encapsulation

For potting of power transformers, ignition coils, and busbar insulation where resin volumes exceed 1 liter, the extended pot life of the salt form—derived from its controlled-release mechanism—permits complete mold filling and vacuum degassing before gelation. The reduced exotherm prevents thermal stress cracking at the coil-resin interface, preserving dielectric breakdown strength at 38.66 kV/mm as validated in DMP-30 catalyzed epoxy-anhydride systems [1]. The non-corrosive classification simplifies handling in electrical manufacturing cleanrooms.

Recyclable Epoxy-Anhydride Composites via Transesterification

DMP-30 and its salt uniquely serve a dual function: catalyzing both the forward epoxy-anhydride cure and the reverse transesterification degradation. In DGEBA/glutaric anhydride/DMP-30 systems, complete dissolution in ethylene glycol occurs below 200°C at ambient pressure in 2 hours without requiring toxic organometallic catalysts like Zn(Ac)2 or TBD [2]. This enables closed-loop recycling of carbon fiber reinforced epoxy composites, a capability not achievable with conventional amine hardeners or BDMA-accelerated systems [3].

Thick-Section Structural Adhesives for Aerospace and Wind Energy

Bondline thicknesses exceeding 5 mm in rotor blade spar caps or airframe stiffener bonds demand low-shrinkage, low-exotherm curing to maintain bondline integrity and avoid residual stress. ANCAMINE K61B is specified for structural adhesive applications precisely because it offers high strength, good thermal shock resistance, and modulus properties while simultaneously delivering lower exotherm and lower shrinkage than both the free-base K54 and the fast accelerator K61 .

High-Temperature Cure of Epoxy/Dicyandiamide (DICY) Systems

In one-component epoxy/DICY latent systems requiring cure at 120-150°C, the salt form's thermal latency prevents premature reaction during storage and initial heating ramp. Gel-time studies rank DMP-30 as the second-most reactive accelerator after 2-methylimidazole (2MI) in DICY systems, significantly outperforming carbonyl diimidazole (CDI) and 2-phenylimidazole (2PhI) [4]. The salt form's moderated reactivity prevents the sharp exothermic peaks that can degrade DICY-cured networks, enabling consistent high-Tg development.

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